BenchChemオンラインストアへようこそ!

SM19712 free acid

ECE inhibition enzyme kinetics IC50 determination

SM19712 free acid is a selective, nonpeptidic ECE-1 inhibitor (IC50 42 nM) with no detectable NEP/ACE inhibition at ≤100 μM. Choose for clean dissection of ECE-1 biology without confounding metalloprotease interference. Validated for ischemic renal failure (3-30 mg/kg i.v.), GPCR resensitization studies, and cancer signaling. This specificity eliminates analog substitution risk posed by dual ECE/NEP inhibitors like CGS 35066.

Molecular Formula C18H14ClN5O3S
Molecular Weight 415.9 g/mol
Cat. No. B1681017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM19712 free acid
SynonymsSM19712;  SM-19712;  SM 19712.
Molecular FormulaC18H14ClN5O3S
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C18H14ClN5O3S/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15/h2-10H,1H3,(H2,21,23,25)
InChIKeyCWLFPWRNPQXWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Buy 1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea (SM-19712) for Selective ECE Inhibition Research


1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea, also known as SM-19712 (sodium salt), is a structurally distinct sulfonylureid-pyrazole derivative that functions as a potent, nonpeptidic inhibitor of endothelin converting enzyme (ECE) [1]. The compound has a molecular formula of C18H14ClN5O3S (free acid, MW 415.9 g/mol), with the monosodium salt (C18H13ClN5NaO3S, MW 437.8 g/mol) being the primary active form evaluated in pharmacological studies [2]. SM-19712 was originally developed as a research tool for elucidating the pathophysiological role of ECE and advanced to clinical evaluation for hypertension, though development was subsequently terminated [3].

Why Researchers Cannot Substitute 1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea with Generic ECE Inhibitors


Generic substitution of ECE inhibitors without quantitative verification fails because the ECE inhibitor chemical space exhibits extreme divergence in potency, metalloprotease selectivity profiles, and in vivo efficacy. The clinically used sulfonylureas (e.g., glibenclamide, glipizide) target SUR1/KATP channels at nanomolar concentrations and possess no meaningful ECE inhibitory activity [1]. Even among dedicated ECE inhibitors, structural variations produce dramatic differences: the aminophosphonate CGS 35066 shows dual ECE-1/NEP inhibition (IC50 22 nM vs. 2.3 μM) , while the natural product phosphoramidon demonstrates markedly weaker in vivo renoprotective efficacy compared to SM-19712 at equivalent doses [2]. This heterogeneity renders analog-for-analog substitution scientifically indefensible without compound-specific validation data.

Quantitative Differentiation Evidence: 1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea vs. Comparator ECE Inhibitors


ECE Enzyme Inhibition Potency: SM-19712 IC50 = 42 nM in Rat Lung Microsome Assay

SM-19712 demonstrates potent ECE inhibition with an IC50 of 42 nM against ECE solubilized from rat lung microsomes [1]. While direct head-to-head IC50 data for phosphoramidon in identical conditions is not provided in the primary characterization study, cross-study comparison reveals that the selective aminophosphonate ECE-1 inhibitor CGS 35066 exhibits an IC50 of 22 nM against human ECE-1 and 2.3 μM against rat NEP . SM-19712 thus occupies a distinct potency tier—approximately 2-fold less potent than CGS 35066 on ECE but with fundamentally different selectivity architecture.

ECE inhibition enzyme kinetics IC50 determination

Metalloprotease Selectivity: SM-19712 Shows No NEP 24.11 or ACE Inhibition at 10-100 μM

SM-19712 at concentrations of 10-100 μM produced no detectable inhibition of neutral endopeptidase 24.11 (NEP) or angiotensin converting enzyme (ACE), demonstrating high specificity for ECE over these related metalloproteases [1]. This selectivity profile contrasts with CGS 35066, a potent ECE-1 inhibitor that also inhibits rat kidney NEP with an IC50 of 2.3 μM—representing approximately 100-fold selectivity for ECE over NEP . Phosphoramidon, the conventional ECE inhibitor comparator, similarly exhibits broader metalloprotease inhibitory activity.

selectivity profiling metalloprotease off-target screening

In Vivo Renoprotective Efficacy: SM-19712 Outperforms Phosphoramidon at Equivalent 10 mg/kg Dose in Rat Ischemic ARF Model

In a rat model of ischemic acute renal failure (ARF) induced by 45-min renal artery occlusion followed by reperfusion, SM-19712 administered intravenously prior to occlusion (3, 10, 30 mg/kg) produced dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction. At the 10 mg/kg dose, SM-19712 provided significantly greater protection against ARF-induced functional and tissue damage than the same dose (10 mg/kg) of phosphoramidon [1]. Histopathological examination confirmed that SM-19712 dose-dependently attenuated tubular necrosis, proteinaceous casts, and medullary congestion, while phosphoramidon's protective effects were less potent.

acute renal failure ischemia-reperfusion injury in vivo pharmacology

Structural Metal-Binding Stability: SM-19712 Lacks Hydrolytically Labile P-O Bond Present in Aminophosphonate ECE Inhibitors

SM-19712 is a sulfonylureid-pyrazole derivative that does not contain a hydrolytically labile phosphonate (P-O) bond [1]. In contrast, CGS 35066 and related aminophosphonate ECE-1 inhibitors rely on a phosphonate moiety as the zinc-binding group, which can undergo hydrolysis under physiological conditions [2]. This structural distinction suggests differential aqueous stability profiles between the sulfonylurea-based and aminophosphonate-based ECE inhibitor classes, though direct comparative stability studies under identical conditions are not available in the primary literature. This evidence is presented as class-level inference only.

chemical stability zinc-binding group metalloprotease inhibitor

Tool Compound Validation: SM-19712 Demonstrated Reproducible Functional Effects Across Multiple Independent Laboratories and Experimental Systems

SM-19712 has been validated as a selective ECE-1 inhibitor across multiple independent research groups and experimental systems beyond the original characterization studies. Independent investigators have utilized SM-19712 at 200 μmol/L to investigate thrombin-induced changes in VWF and ET-1 immunofluorescent staining in aged rat aortic endothelial cells [1]; at 10 μM to study ECE-1-dependent CGRP receptor resensitization in human coronary and middle meningeal arteries [2]; and at various concentrations to examine ECE-1-mediated effects on GLP-1 receptor signaling, NK1R recycling (>50% suppression), and cancer cell migration/colony formation [3][4]. This multi-laboratory validation profile distinguishes SM-19712 from less thoroughly characterized ECE inhibitors.

tool compound validation reproducibility ECE-1 inhibition

Optimal Research Applications for 1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea (SM-19712)


Renal Ischemia-Reperfusion Injury Models Requiring Validated In Vivo ECE Inhibition

SM-19712 is the appropriate choice for rat models of ischemic acute renal failure where phosphoramidon's efficacy is insufficient. The compound's demonstrated dose-dependent renoprotective effects (3-30 mg/kg i.v.) and histopathological attenuation of tubular necrosis are supported by direct comparative data showing superiority over phosphoramidon at equivalent 10 mg/kg dosing [1]. Researchers can reference established dosing protocols from the Matsumura et al. study, which provides comprehensive functional and histological outcome measures at 24 h post-reperfusion.

ECE-1-Specific Pathway Dissection Without NEP/ACE Confounding

For studies requiring clean dissection of ECE-1-mediated biology without interference from neutral endopeptidase (NEP) or angiotensin converting enzyme (ACE), SM-19712 provides a validated selective tool. At working concentrations up to 100 μM, SM-19712 shows no detectable inhibition of NEP 24.11 or ACE [2]. This selectivity profile enables unambiguous attribution of observed effects to ECE inhibition, whereas dual ECE/NEP inhibitors like CGS 35066 introduce confounding variables from altered degradation of multiple vasoactive peptides (ET-1, ANP, BNP).

Cancer Cell Biology Studies Investigating ET-1 Axis and ECE-1-Mediated Migration

Independent validation studies have established SM-19712 as a functional ECE-1 inhibitor in cancer biology contexts. In gallbladder cancer cells, SM-19712 significantly reduced extracellular ET-1 levels, nuclear β-catenin localization, and expression of CCND1, VEGFA, and BIRC5, with effects on migration and colony formation [3]. Additionally, SM-19712 (10 μM) has been used to study ECE-1-dependent neurotensin receptor signaling (ERK1/2, JNK phosphorylation, NF-κB p65 nuclear translocation, IL-8 secretion) in NCM460 colonic epithelial cells [4].

GPCR Resensitization Studies Involving ECE-1-Mediated Peptide Processing

SM-19712 is a validated tool for investigating ECE-1's role in G protein-coupled receptor (GPCR) resensitization. The compound has been employed to demonstrate ECE-1-dependent CGRP receptor recycling in human coronary and middle meningeal arteries [2], and to show that ECE-1 inhibition prevents endosomal substance P degradation, resulting in >50% suppression of neurokinin 1 receptor (NK1R) recycling [5]. These applications leverage SM-19712's established specificity for ECE-1 over other metalloproteases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SM19712 free acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.